molecular formula C16H36BrP B14374895 Butyl(dodecyl)phosphane;hydrobromide CAS No. 90455-50-8

Butyl(dodecyl)phosphane;hydrobromide

Cat. No.: B14374895
CAS No.: 90455-50-8
M. Wt: 339.33 g/mol
InChI Key: HFMVHAAQHPSYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(dodecyl)phosphane;hydrobromide is an organophosphorus compound comprising a secondary phosphane (R₂PH) core, where the phosphorus atom is bonded to a butyl (C₄H₉) and a dodecyl (C₁₂H₂₅) group, paired with a hydrobromide counterion. The hydrobromide salt enhances its solubility in polar solvents compared to the free phosphane form, which is typically hydrophobic due to its long aliphatic chains. This compound’s structure places it within the class of secondary phosphanes, characterized by two alkyl substituents and a single hydrogen atom bound to phosphorus . Such ligands are of interest in coordination chemistry and catalysis due to their electron-donating properties and steric bulk, which can modulate metal center reactivity .

Properties

CAS No.

90455-50-8

Molecular Formula

C16H36BrP

Molecular Weight

339.33 g/mol

IUPAC Name

butyl(dodecyl)phosphane;hydrobromide

InChI

InChI=1S/C16H35P.BrH/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2;/h17H,3-16H2,1-2H3;1H

InChI Key

HFMVHAAQHPSYHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCPCCCC.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(dodecyl)phosphane;hydrobromide typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of butylmagnesium bromide with dodecylchlorophosphine can yield Butyl(dodecyl)phosphane, which is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl(dodecyl)phosphane;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Butyl(dodecyl)phosphane;hydrobromide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorous atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can activate substrates and promote various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Butyl(dodecyl)phosphane;hydrobromide belongs to the secondary phosphane subclass (R₂PH), contrasting with tertiary phosphanes (R₃P) like triphenylphosphane (PPh₃) and primary phosphanes (RPH₂) such as phenylphosphane (PhPH₂). Key differences include:

  • Steric Bulk : The butyl and dodecyl substituents introduce significant steric hindrance compared to smaller ligands like PPh₃ or diethylphosphane. This bulkiness may limit its utility in tightly coordinated metal complexes but could enhance selectivity in catalytic reactions .
  • The hydrobromide counterion may also influence solubility and ionic interactions in solution .

Research Findings and Data Tables

Table 1: Comparison of Phosphane Ligands in Catalysis

Ligand Type Steric Bulk Electronic Effect Example Application
Triphenylphosphane Tertiary Moderate Moderate donating Heck reactions
Diethylphosphane Secondary Low Strong donating N/A (limited data)
Butyl(dodecyl)phosphane Secondary High Weak donating Hypothesized: Colloidal catalysis

Key Differentiators and Challenges

  • Hydrophobicity vs. Solubility : The long alkyl chains improve lipid solubility but may necessitate formulation strategies (e.g., hydrobromide salt) for biological or catalytic applications .
  • Steric Limitations: While useful for stabilizing metal nanoparticles, excessive bulk could hinder coordination in enzyme-binding pockets or small-molecule catalysis .
  • Lack of Direct Data : Most evidence pertains to tertiary or aromatic phosphanes; further studies on secondary aliphatic phosphanes are needed to validate hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.